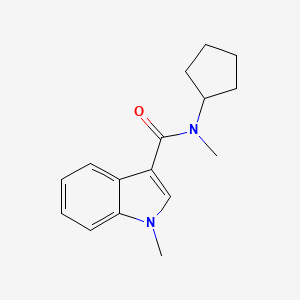![molecular formula C18H15N3O B7470673 N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medicinal properties. The chemical structure of JWH-018 is similar to that of THC, the active ingredient in cannabis, but with a higher potency.
作用機序
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes, including pain perception, inflammation, and mood. It binds to cannabinoid receptors in the body, specifically CB1 receptors, which are found primarily in the brain and central nervous system. This binding results in the activation of various signaling pathways, leading to the observed effects of N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-convulsant properties. It has also been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia.
実験室実験の利点と制限
One advantage of using N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide in lab experiments is its high potency, which allows for the use of smaller amounts of the compound in experiments. However, its high potency also poses a risk of overdose and toxicity, making it important to use caution when handling and administering the compound. Additionally, the legality of N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide varies by jurisdiction, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide, including the development of safer and more effective analogs, the investigation of its potential as a treatment for various conditions, and the exploration of its effects on the endocannabinoid system and other physiological processes. Additionally, further research is needed to better understand the potential risks and limitations of N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide, particularly in terms of its toxicity and potential for abuse.
Conclusion:
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide is a synthetic cannabinoid with potential medicinal properties, including analgesic, anti-inflammatory, and anti-convulsant effects. Its high potency and similarity to THC make it a promising candidate for further research, but caution must be taken due to its potential for toxicity and abuse. Further research is needed to fully understand the potential benefits and limitations of N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide, as well as its effects on the endocannabinoid system and other physiological processes.
合成法
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 1-methylindole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanomethylphenyl magnesium bromide. The final product is obtained through purification and crystallization.
科学的研究の応用
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide has been the subject of numerous scientific studies due to its potential medicinal properties. It has been found to have analgesic, anti-inflammatory, and anti-convulsant effects, making it a promising candidate for the treatment of various conditions, including chronic pain, epilepsy, and multiple sclerosis.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-12-16(15-4-2-3-5-17(15)21)18(22)20-14-8-6-13(7-9-14)10-11-19/h2-9,12H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOMYQWNZUSNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470595.png)











